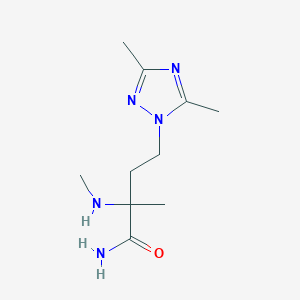

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide

描述

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl groups at positions 3 and 5. The butanamide backbone includes a methylamino group and a methyl substituent at position 2, conferring unique steric and electronic properties.

属性

分子式 |

C10H19N5O |

|---|---|

分子量 |

225.29 g/mol |

IUPAC 名称 |

4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide |

InChI |

InChI=1S/C10H19N5O/c1-7-13-8(2)15(14-7)6-5-10(3,12-4)9(11)16/h12H,5-6H2,1-4H3,(H2,11,16) |

InChI 键 |

KWKFULSPWCQHSN-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN(C(=N1)C)CCC(C)(C(=O)N)NC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide typically involves the formation of the triazole ring followed by the attachment of the butanamide moiety One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality. The specific details of industrial methods are proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

科学研究应用

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Triazole-Containing Derivatives

3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1)

- Structure : Combines a 1,2,4-triazole with two imidazole rings substituted with phenyl groups.

- Synthesis: Prepared via a one-pot reaction using benzil, aldehydes, and 3,5-diamino-1,2,4-triazole under reflux with ceric ammonium nitrate (CAN) catalysis .

- Key Differences : The absence of an amide group and the presence of bulky phenyl-imidazole substituents reduce solubility compared to the target compound.

7-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole

- Structure : Pyrazolo-oxazole fused with a dimethyl-triazole and methoxy-phenyl groups.

- Application: Acts as a corticotropin-releasing factor 1 (CRF1) antagonist.

- Key Differences : The pyrazolo-oxazole scaffold confers distinct binding interactions compared to the simpler butanamide backbone of the target compound.

Methylamino-Substituted Pyridine Derivatives

4-(Methylamino)pyridine

- Structure: Pyridine ring with a methylamino group at position 3.

- Activity: Potentiates high-voltage-activated calcium channels (HVACCs) more effectively than 4-aminopyridine (4-AP) at 1–3 mM concentrations .

- Key Differences : The planar pyridine ring contrasts with the triazole’s heterocyclic rigidity, leading to divergent pharmacokinetic profiles.

4-Di(methylamino)pyridine

- Structure: Pyridine with two methylamino groups at position 4.

- Activity: Demonstrates superior HVACCs potentiation compared to 4-AP, suggesting that methylamino groups enhance ion channel modulation .

- Key Differences: The target compound’s methylamino group is part of a larger, conformationally restricted structure, which may limit membrane permeability relative to smaller pyridine analogs.

Amide/Oxime Derivatives

Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime)

生物活性

The compound 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide is a synthetic derivative featuring a triazole ring and a butanamide moiety. This structural complexity suggests significant potential for various biological activities, particularly in medicinal chemistry. The triazole group is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

- Molecular Formula : C₉H₁₄N₄O

- Molecular Weight : 198.23 g/mol

- LogP : 1.38

- Polar Surface Area : 54 Ų

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 1

Biological Activities

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Specifically, derivatives of triazoles have shown effectiveness against a range of pathogens:

- Antibacterial Effects : In vitro studies have demonstrated that triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide were effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The specific compound may exhibit similar efficacy due to the presence of the triazole moiety:

- Mechanism of Action : The antifungal activity is often attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes . This mechanism reduces toxicity compared to older antifungal agents.

Antioxidant Properties

Emerging studies suggest that the compound may also possess antioxidant capabilities:

- DPPH and ABTS Assays : Various triazole derivatives have been evaluated for their antioxidant potential using DPPH and ABTS assays. These studies indicate that such compounds can scavenge free radicals effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Amino-5-methylisoxazole | Structure | Exhibits neuroprotective effects |

| 4-Methylthioaniline | Structure | Known for its role in dye production |

| 1H-Pyrazole derivatives | Structure | Broad spectrum of biological activity |

The unique combination of functional groups in 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanamide suggests enhanced biological activity compared to other derivatives .

Case Studies

Several case studies have illustrated the effectiveness of similar triazole compounds in clinical settings:

- Study on Antibacterial Activity :

- Antifungal Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。